(Acetyloxy)(dimethyl)sulfanium
Description
Conceptual Framework of Sulfonium (B1226848) Species within Organosulfur Chemistry
Sulfonium ions are positively charged compounds featuring a central sulfur atom bonded to three organic substituents, represented by the general formula [R₃S]⁺. nih.gov The sulfur atom in these salts possesses a pyramidal geometry, similar to phosphines, and when appropriately substituted, can be chiral. nih.gov This structural feature, combined with the positive charge, renders them highly useful in organic synthesis.
The primary method for synthesizing simple trialkylsulfonium salts involves the reaction of thioethers with alkyl halides. britannica.com For instance, dimethyl sulfide (B99878) reacts with methyl iodide to form trimethylsulfonium (B1222738) iodide. britannica.com The reactivity of sulfonium salts is diverse; they are recognized as effective alkylating agents and are crucial precursors for the formation of sulfur ylides, which are themselves valuable reagents for constructing C-C bonds. researchgate.netrsc.org More recently, their role has expanded to include acting as electrophilic partners in transition-metal-catalyzed cross-coupling reactions and as radical precursors under photocatalytic conditions. nih.govrsc.org
Historical Trajectories and Modern Resurgence of Sulfonium Salt Research
The chemistry of sulfonium salts has a long history, with one of the most notable early discoveries being the Pummerer rearrangement in 1909. This reaction involves the transformation of a sulfoxide (B87167) into an α-acyloxy-thioether in the presence of an acid anhydride (B1165640), proceeding through an acyloxysulfonium salt intermediate. wikipedia.org Although recognized for over a century, research into sulfonium salts has experienced a significant modern resurgence. wiley.com Contemporary research has unlocked new reactivities, moving beyond classical transformations. rsc.org
Recent advancements focus on the development of novel synthetic methods that leverage the unique properties of sulfonium intermediates. nih.gov This includes their application in asymmetric synthesis, where chiral sulfonium salts or chiral catalysts can induce stereoselectivity. nih.govtandfonline.comacs.org Furthermore, the development of Pummerer-type reactions that engage a wider range of carbon nucleophiles and operate under milder, non-electrophilic conditions highlights the ongoing evolution of this field. nih.govscispace.com The use of photoredox catalysis has also opened new avenues, allowing sulfonium salts to serve as precursors to C-centered radicals for innovative alkylation procedures. rsc.org
Specific Contextualization of (Acetyloxy)(dimethyl)sulfanium within Sulfonium Salt Subclasses
This compound belongs to the subclass of acyloxysulfonium salts. It is not typically an isolated, stable compound but rather a highly reactive intermediate generated in situ. Its most prominent role is as the key intermediate in the classical Pummerer rearrangement. wikipedia.org
The formation of this compound occurs when a sulfoxide, most commonly dimethyl sulfoxide (DMSO), is activated by an acylating agent, with acetic anhydride being the archetypal reagent. wikipedia.org The oxygen atom of the sulfoxide acts as a nucleophile, attacking the anhydride to form the this compound cation and an acetate (B1210297) anion.
Formation of this compound
Reaction of Dimethyl Sulfoxide with Acetic Anhydride
This sulfonium species is highly electrophilic and poised for further reaction. In the subsequent step of the Pummerer rearrangement, the accompanying acetate ion acts as a base to remove a proton from one of the methyl groups, leading to the formation of a sulfonium ylide, which rapidly rearranges to the final α-acyloxy-thioether product. acs.org
Interdisciplinary Significance and Research Motivations for this compound
The significance of this compound is intrinsically linked to the utility of the Pummerer rearrangement. This reaction is a powerful and versatile tool in organic synthesis, providing access to α-substituted sulfides which are valuable precursors for a wide array of functional groups, including aldehydes and ketones. wikipedia.org Its applications are extensive, featuring as a key step in the total synthesis of numerous complex natural products and pharmaceuticals, such as antibiotics and anticancer agents. numberanalytics.comnumberanalytics.com
The primary motivation for ongoing research into this compound and related intermediates is the pursuit of greater control and expanded scope in chemical synthesis. wiley.com Scientists are focused on developing new variants of the Pummerer reaction by employing different activators and nucleophiles, which allows for the formation of diverse C-C and C-heteroatom bonds. numberanalytics.comyoutube.com Recent breakthroughs include asymmetric Pummerer reactions that create stereochemically complex molecules with high precision and the development of catalytic versions of the reaction. nih.govacs.orgnumberanalytics.com Understanding the behavior of intermediates like this compound is crucial for designing these new, more efficient, and selective synthetic methodologies.
Data Tables
Table 1: Common Activators for Pummerer-type Reactions
This table lists various reagents used to activate sulfoxides, leading to the formation of reactive sulfonium intermediates analogous to this compound.
| Activator Class | Specific Examples | Reference |
| Acid Anhydrides | Acetic Anhydride, Trifluoroacetic Anhydride, Trifluoromethanesulfonic Anhydride | wikipedia.orgnumberanalytics.com |
| Acyl Halides | Thionyl Chloride | wikipedia.org |
| Lewis Acids | Titanium Tetrachloride (TiCl₄), Tin Tetrachloride (SnCl₄) | wikipedia.org |
| Brønsted Acids | p-Toluenesulfonic Acid | numberanalytics.comyoutube.com |
Table 2: Representative Nucleophiles in Pummerer-type Reactions
Following the formation of the electrophilic thionium (B1214772) ion from the this compound intermediate, various nucleophiles can be employed to form new bonds.
| Nucleophile Type | Specific Examples | Reference |
| Oxygen Nucleophiles | Acetates, Phenols | wikipedia.org |
| Carbon Nucleophiles | Arenes, Alkenes, Silyl Enol Ethers, Organomagnesium Reagents | wikipedia.orgnih.gov |
| Nitrogen Nucleophiles | Amides, Azide Ions | wikipedia.orgnumberanalytics.com |
Properties
CAS No. |
62759-71-1 |
|---|---|
Molecular Formula |
C4H9O2S+ |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
acetyloxy(dimethyl)sulfanium |
InChI |
InChI=1S/C4H9O2S/c1-4(5)6-7(2)3/h1-3H3/q+1 |
InChI Key |
PLGQPJVJZWKUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[S+](C)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Patterns of Acetyloxy Dimethyl Sulfanium
Electrophilic Nature of the Sulfonium (B1226848) Center in (Acetyloxy)(dimethyl)sulfanium
The sulfonium center in this compound possesses a significant partial positive charge, making it a prime target for nucleophilic attack. This electrophilicity is a consequence of the formal positive charge on the sulfur atom, which is further enhanced by the electron-withdrawing nature of the acetyloxy group.
While direct studies on this compound are not extensively documented, the principles of nucleophilic substitution at tricoordinate sulfur centers are well-established for analogous sulfonium salts. These reactions typically proceed through an addition-elimination mechanism. A nucleophile attacks the electrophilic sulfur atom, leading to a tetracoordinate sulfurane intermediate. Subsequent departure of a leaving group from this intermediate results in the net substitution product.
In the case of this compound, a nucleophile (Nu⁻) would attack the sulfur atom, forming a transient sulfurane intermediate. The stability and subsequent fragmentation of this intermediate would depend on the nature of the nucleophile and the relative leaving group abilities of the substituents on the sulfur atom (acetate, and two methyl groups). Given that acetate (B1210297) is a reasonably good leaving group, one plausible pathway involves its displacement by the incoming nucleophile.
Table 1: Plausible Nucleophilic Substitution at the Sulfur Center of this compound
| Reactant | Nucleophile (Nu⁻) | Intermediate | Product | Leaving Group |
| This compound | OH⁻ | [CH₃)₂S(OH)(OAc)] | (Dimethyl)sulfoxonium | Acetate (OAc⁻) |
| This compound | R₂N⁻ | [CH₃)₂S(NR₂)(OAc)] | Aminosulfonium salt | Acetate (OAc⁻) |
| This compound | R-S⁻ | [CH₃)₂S(SR)(OAc)] | Thiosulfonium salt | Acetate (OAc⁻) |
This table represents hypothetical reactions based on established principles of sulfonium salt reactivity, as direct experimental data for this compound is limited in the available literature.
The stereochemistry of nucleophilic substitution at a chiral sulfur center is a complex issue that can result in either inversion or retention of configuration. The outcome is often dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. For substitution reactions at tricoordinate sulfonium salts, both inversion and retention of configuration have been observed.
Generally, if the reaction proceeds via a mechanism where the incoming nucleophile attacks from the side opposite to the leaving group (a classic Sₙ2-type pathway at sulfur), inversion of configuration is expected. Conversely, if the reaction proceeds through a sulfurane intermediate that undergoes pseudorotation before the leaving group departs, retention of configuration or racemization can occur. For many nucleophilic substitutions at sulfonium centers, a prevailing inversion of configuration is often observed, suggesting a mechanism that is largely Sₙ2-like in character. However, without specific experimental studies on an optically active derivative of this compound, its precise stereochemical behavior in substitution reactions remains speculative.
Generation and Reactivity of Derived Sulfur Ylide Intermediates
A cornerstone of sulfonium salt chemistry is their ability to serve as precursors to sulfur ylides. These are neutral, zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. The generation of a sulfur ylide from this compound would involve the deprotonation of one of the methyl groups.
The protons on the methyl groups attached to the positively charged sulfur in this compound are acidic and can be removed by a strong base. This deprotonation would lead to the formation of dimethylsulfonium methylide acetate.
(CH₃)₂S⁺-OAc + B⁻ → [CH₃(CH₂⁻)S⁺-OAc] + BH
The choice of base is critical; it must be strong enough to deprotonate the methyl group but not so nucleophilic that it preferentially attacks the sulfur center. Common bases used for the generation of sulfur ylides include sodium hydride, n-butyllithium, and potassium tert-butoxide. The resulting ylide is a highly reactive intermediate.
Once formed, sulfur ylides can undergo a variety of intramolecular rearrangements, with sigmatropic shifts being a prominent class. While mdpi.comchemeurope.com-sigmatropic rearrangements are very common for allylic sulfonium ylides, other sigmatropic shifts such as wikipedia.orgadichemistry.com-rearrangements are also known, although less common.
For a ylide derived from this compound, a wikipedia.orgadichemistry.com-sigmatropic rearrangement is not readily apparent due to the lack of a suitable conjugated system. However, if the ylide were to react with a molecule possessing an appropriate π-system, subsequent intramolecular rearrangements in the resulting adduct could occur. The specific pathways would be highly dependent on the structure of the reaction partner.
One of the most significant applications of sulfur ylides is in the Johnson-Corey-Chaykovsky reaction. In this reaction, the sulfur ylide acts as a nucleophile and attacks an electrophilic center, such as the carbon atom of a carbonyl group. The resulting betaine (B1666868) intermediate then undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the dimethyl sulfide (B99878) leaving group to form an epoxide.
If a sulfur ylide could be generated from this compound, it would be expected to participate in Johnson-Corey-Chaykovsky-type reactions with aldehydes and ketones to produce epoxides. The general mechanism is as follows:
Nucleophilic Attack: The ylide attacks the carbonyl carbon of an aldehyde or ketone.
Betaine Formation: A zwitterionic betaine intermediate is formed.
Ring Closure: The alkoxide in the betaine displaces the dimethyl sulfide group in an intramolecular fashion to form the epoxide.
This reaction is particularly useful for the synthesis of sterically hindered epoxides.
Table 2: Hypothetical Johnson-Corey-Chaykovsky Reactions of a Ylide Derived from this compound
| Electrophile | Initial Adduct (Betaine) | Cyclic Product |
| Aldehyde (R-CHO) | R-CH(O⁻)-CH₂-S⁺(CH₃)₂ | Epoxide |
| Ketone (R₂C=O) | R₂C(O⁻)-CH₂-S⁺(CH₃)₂ | Epoxide |
| Imine (R₂C=NR') | R₂C(N⁻R')-CH₂-S⁺(CH₃)₂ | Aziridine |
| α,β-Unsaturated Ketone | R-CH=CH-C(R')(O⁻)-CH₂-S⁺(CH₃)₂ | Epoxide (1,2-addition) or Cyclopropane (1,4-addition) |
This table illustrates the expected products based on the well-established Johnson-Corey-Chaykovsky reaction mechanism, assuming the successful generation of a reactive ylide from this compound.
Pummerer-Type Reactivity and Thionium (B1214772) Ion Formation
The Pummerer rearrangement is a characteristic reaction of sulfoxides that bear at least one α-hydrogen. When treated with an activating agent, such as acetic anhydride (B1165640), the sulfoxide (B87167) is converted into an electrophilic intermediate, which then undergoes elimination to form a thionium ion. This highly reactive species is subsequently trapped by a nucleophile. wikipedia.org In the context of this compound, this species is the key intermediate formed from the acylation of dimethyl sulfoxide (DMSO) by acetic anhydride. youtube.com
Mechanisms of Thionium Ion Generation from Activated Sulfoxides
The generation of a thionium ion from an activated sulfoxide, such as this compound, is the pivotal step of the Pummerer reaction. The process is initiated by the O-acylation of the sulfoxide by an activating agent like acetic anhydride, forming the this compound salt. youtube.com This sulfonium salt is highly activated towards deprotonation at the α-carbon.
The subsequent step involves the abstraction of an α-proton by a base, which is typically the acetate ion generated during the acylation of the sulfoxide. youtube.com This leads to the formation of a sulfur ylide. The reaction can then proceed through one of two primary pathways: an E2-like elimination or an ylide-intermediate pathway. Evidence suggests that for acyloxysulfonium salts, the transformation to the α-thiocarbonium ion (thionium ion) and subsequently to the final products often proceeds via an E2 pathway. cdnsciencepub.com The thionium ion is a resonance-stabilized cation, which contributes to the facility of its formation. wikipedia.org
Table 1: Key Steps in Thionium Ion Generation
| Step | Description | Reactants | Intermediates/Products |
| 1. Activation | O-acylation of the sulfoxide | Dimethyl sulfoxide, Acetic anhydride | This compound, Acetate |
| 2. Deprotonation | Abstraction of an α-proton | This compound, Acetate | Sulfur ylide, Acetic acid |
| 3. Elimination | Formation of the thionium ion | Sulfur ylide | Thionium ion, Acetate |
It is noteworthy that the choice of the activating agent can significantly influence the reaction conditions. While acetic anhydride is commonly used, more reactive agents like trifluoroacetic anhydride can facilitate the reaction at lower temperatures. wikipedia.org
Intermolecular and Intramolecular Trapping of Thionium Intermediates
Once formed, the electrophilic thionium ion is readily intercepted by available nucleophiles. This trapping can occur in an intermolecular or intramolecular fashion, leading to a diverse array of products. manchester.ac.uk
Intermolecular Trapping:
In the presence of an external nucleophile, the thionium ion undergoes intermolecular capture. A wide range of nucleophiles can be employed, including the acetate ion generated in the reaction, arenes, alkenes, and thiols. wikipedia.orgrsc.org For instance, the reaction of the Pummerer intermediate with sulfides or thiols at low temperatures can yield sulfonium salts and dithioacetals, respectively. rsc.org The efficiency of intermolecular trapping can be influenced by the structure of the nucleophile and the reaction conditions. nih.gov
Intramolecular Trapping:
When a nucleophilic moiety is suitably positioned within the substrate molecule, intramolecular trapping of the thionium ion can occur, leading to the formation of cyclic structures. This approach has proven to be a powerful strategy for the synthesis of various heterocyclic systems, including 1,4-benzothiazines and indoles. nih.gov The regioselectivity of the cyclization is often governed by the nature of the tether connecting the nucleophile and the sulfoxide, as well as the specific reaction conditions employed. For example, simple alkyl sulfoxides with two aromatic nucleophiles can undergo intramolecular aromatic sulfenylation, while α-acyl sulfoxides with the same nucleophiles can lead to intramolecular aromatic alkylation. nih.gov This highlights the synthetic versatility of intramolecular Pummerer-type reactions.
Radical Pathways and Electron Donor-Acceptor (EDA) Complex Chemistry
Beyond the well-established ionic pathways, the reactivity of sulfonium salts, including this compound, can also be directed through radical intermediates. This is often achieved through the formation of Electron Donor-Acceptor (EDA) complexes and subsequent single-electron transfer (SET) processes, frequently facilitated by photoredox catalysis. researchgate.netnih.gov
Single-Electron Transfer (SET) Processes in Sulfonium Radical Generation
Sulfonium salts are effective electron acceptors due to their positively charged sulfur atom. researchgate.net They can form EDA complexes with suitable electron donors. researchgate.net Upon photoactivation, these complexes can undergo an intra-complex single-electron transfer (SET), resulting in the generation of radical species. researchgate.netnih.gov This strategy has emerged as a versatile and sustainable method for radical generation. nih.gov The SET to the sulfonium salt leads to the formation of a radical species that can undergo homolytic cleavage of a carbon-sulfur bond, releasing a carbon-centered radical and a dialkyl or diaryl sulfide. researchgate.net This process provides a powerful means to generate radicals from functionalities that might otherwise be difficult to activate. nih.gov
The formation of an EDA complex between an aryl sulfonium salt and a glycine (B1666218) derivative, for instance, can lead to the generation of an aryl radical without the need for transition metals or high temperatures. rsc.org This highlights the potential of EDA-mediated SET processes in initiating radical reactions under mild conditions.
Photoredox Catalysis in Carbon-Sulfur Bond Activation and Functionalization
Photoredox catalysis has significantly expanded the synthetic utility of sulfonium salts by enabling their participation in a variety of radical-based transformations. researchgate.netrsc.org In this paradigm, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer with the sulfonium salt, leading to the cleavage of a C–S bond and the formation of a carbon-centered radical. researchgate.net
This approach has been successfully applied to a range of synthetic transformations, including:
Arylation Reactions: Aryl sulfonium salts, serving as precursors to aryl radicals, have been utilized in various arylation reactions. nih.gov
Cross-Coupling Reactions: Photoredox-catalyzed reactions of sulfonium salts have been developed for Mizoroki-Heck type reactions and other cross-coupling processes. nih.gov
C-H Functionalization: The generation of aryl radicals from sulfonium salts via photoredox catalysis has enabled site-selective C-H functionalization reactions. rsc.org
The mechanism of these photoredox-catalyzed reactions typically involves either oxidative or reductive quenching of the excited photocatalyst by one of the reaction components, initiating a radical chain process. The sulfonium salt can act as a potent oxidant in the catalytic cycle. rsc.org
Table 2: Comparison of Ionic vs. Radical Pathways of this compound Reactivity
| Feature | Pummerer-Type Reactivity (Ionic) | Radical Pathway (EDA/Photoredox) |
| Key Intermediate | Thionium ion | Carbon-centered radical |
| Initiation | Acylation of sulfoxide | Single-Electron Transfer (SET) |
| Driving Force | Electrophilicity of thionium ion | Formation of stable radical species |
| Typical Reagents | Acetic anhydride, TFAA | Electron donors, Photocatalysts |
| Common Products | α-Acyloxy thioethers, heterocycles | Arylated products, cross-coupled products |
Stereochemical Aspects of this compound Reactivity
The stereochemical outcome of reactions involving this compound is of significant interest, particularly in asymmetric synthesis. Sulfoxides themselves are chiral molecules, provided the two substituents on the sulfur atom are different. semanticscholar.org However, the classic Pummerer reaction, which proceeds through the achiral thionium ion intermediate, generally leads to racemic products when starting from a chiral sulfoxide. semanticscholar.org
Despite the inherent tendency towards racemization, some degree of stereocontrol can be achieved in Pummerer-type reactions. The use of specific electrophilic activators, such as TMSOTf, in conjunction with amide additives or solvents, has been shown to afford α-acetoxysulfides with high enantioselectivity. semanticscholar.org This suggests that the reaction pathway can be influenced to favor a stereoselective outcome, possibly by altering the nature of the transition state or the lifetime of the thionium ion intermediate.
Furthermore, in cases of intramolecular reactions, the existing stereochemistry in the substrate can influence the stereochemical outcome of the cyclization. The diastereoselectivity of thionium ion-initiated cyclizations has been exploited in the total synthesis of natural products, demonstrating that the formation of new stereocenters can be controlled by the stereochemistry of the starting material.
In the realm of radical reactions involving sulfonium salts, the stereochemical course is often dictated by the planar nature of the radical intermediates. However, the development of asymmetric photoredox catalysis offers potential avenues for controlling the stereochemistry of these transformations.
Chiral-at-Sulfur Properties and Pyramidal Inversion Barriers
The sulfur atom in this compound is a stereocenter when the three substituents—acetyloxy, and two methyl groups—are considered with the lone pair of electrons. This arrangement results in a tetrahedral geometry around the sulfur atom, making the ion chiral and capable of existing as a pair of enantiomers.
The optical stability of chiral sulfonium salts is determined by the energy barrier to pyramidal inversion, a process where the molecule inverts its configuration through a planar transition state. wikipedia.org Unlike amines, which typically undergo rapid pyramidal inversion at room temperature, leading to racemization, many phosphines and sulfonium salts with appropriate substituents are configurationally stable. wikipedia.org
Table 1: Factors Influencing Pyramidal Inversion Barriers in Sulfonium Salts
| Factor | Influence on Inversion Barrier | Rationale |
| Electronegativity of Substituents | Generally increases the barrier | More electronegative groups increase the s-character of the lone pair, making the pyramidal ground state more stable relative to the planar transition state. |
| Steric Hindrance | Can increase or decrease the barrier | Bulky groups can destabilize the planar transition state, increasing the barrier. However, they can also destabilize the pyramidal ground state, potentially lowering the barrier. |
| Conjugation | Can decrease the barrier | Delocalization of the lone pair in the planar transition state can lower the energy barrier. |
| Ring Strain | Increases the barrier in small rings | Forcing the sulfur atom into a small ring system increases the angle strain in the planar transition state. |
This table presents generalized trends for sulfonium salts.
Diastereoselectivity and Enantioselectivity in Reactions
The chirality at the sulfur center of this compound can play a crucial role in directing the stereochemical outcome of reactions in which it participates, leading to diastereoselectivity and enantioselectivity. While specific reaction examples involving this exact sulfonium salt are not prominent in the literature, the behavior of other chiral sulfonium salts, particularly in the formation and reactions of sulfonium ylides, provides a strong basis for understanding its potential.
Chiral sulfonium salts are precursors to chiral sulfonium ylides, which are valuable reagents in asymmetric synthesis for reactions such as epoxidations, cyclopropanations, and aziridinations. mdpi.com The stereochemistry of the products in these reactions is often dictated by the stereochemistry of the sulfonium salt.
Diastereoselectivity: In reactions involving a chiral sulfonium salt like this compound with a prochiral substrate that already contains a stereocenter, the formation of diastereomers is possible. The existing stereocenter and the chiral sulfur center can interact to favor the formation of one diastereomer over the other. For instance, the reaction of a chiral sulfonium ylide with a chiral aldehyde can lead to the preferential formation of one diastereomeric epoxide. The facial selectivity of the nucleophilic attack of the ylide on the carbonyl group is influenced by the steric and electronic environment created by the substituents on the chiral sulfur atom.
Enantioselectivity: In reactions with prochiral substrates lacking a stereocenter, a chiral, non-racemic sulfonium salt can induce enantioselectivity. The chiral environment of the sulfonium salt can differentiate between the two enantiotopic faces of the substrate, leading to an excess of one enantiomer of the product. The degree of enantioselectivity depends on the ability of the chiral sulfur center to effectively transmit its stereochemical information during the transition state of the reaction. While the use of this compound as a catalyst or reagent in enantioselective transformations is not documented, the principles established with other chiral sulfonium systems suggest its potential in this area. mdpi.com
Table 2: Examples of Stereoselective Reactions Involving Chiral Sulfonium Ylides
| Reaction Type | Substrate | Product | Stereochemical Outcome |
| Epoxidation | Aldehyde/Ketone | Epoxide | High diastereoselectivity and/or enantioselectivity often observed. |
| Cyclopropanation | α,β-Unsaturated ester/ketone | Cyclopropane | Can exhibit high levels of diastereoselectivity and enantioselectivity. |
| Aziridination | Imine | Aziridine | Often proceeds with excellent diastereoselectivity and enantioselectivity. |
This table illustrates the general utility of chiral sulfonium ylides in asymmetric synthesis. The specific performance of ylides derived from this compound would require experimental verification.
Advanced Applications of Acetyloxy Dimethyl Sulfanium in Organic Synthesis
Construction of Carbon-Carbon Bonds
The electrophilic nature of the carbon attached to the sulfonium (B1226848) group, or the facile generation of sulfur ylides, provides a robust platform for creating new carbon-carbon bonds. These methods are foundational in the synthesis of a wide array of cyclic and acyclic systems.
One of the most classic and reliable applications of dimethylsulfonium salts is in the Corey-Chaykovsky reaction. This reaction involves the in situ generation of a sulfur ylide, such as dimethylsulfonium methylide, by treating a sulfonium salt with a strong base. This ylide then acts as a nucleophilic methylene transfer agent. When reacted with carbonyl compounds like aldehydes and ketones, it leads to the formation of epoxides. Similarly, reaction with imines yields aziridines, and reaction with α,β-unsaturated carbonyl compounds results in cyclopropanes via 1,4-conjugate addition followed by ring closure.
The key advantage of using dimethylsulfonium methylide over its oxosulfonium counterpart (the Corey-Chaykovsky reagent) in reactions with α,β-unsaturated ketones is its propensity for 1,4-addition, leading selectively to cyclopropanes, whereas the oxosulfonium ylide typically yields epoxides via 1,2-addition. This differential reactivity allows for selective synthesis of either the cyclopropane or the epoxide from the same starting enone.
Table 1: Corey-Chaykovsky Reactions Using Dimethylsulfonium-Derived Ylides
| Starting Material | Ylide Precursor | Product | Ring System |
|---|---|---|---|
| Ketone/Aldehyde | Trimethylsulfonium (B1222738) iodide | Epoxide | Oxirane |
| Imine | Trimethylsulfonium iodide | Aziridine | Aziridine |
This table summarizes the general transformations in the Corey-Chaykovsky reaction.
Aryl, heteroaryl, and alkenyl sulfonium salts have been established as effective "pseudohalide" coupling partners in a variety of transition metal-catalyzed cross-coupling reactions. nih.gov Their utility rivals that of traditional aryl halides and triflates, with the advantages of being readily prepared from unfunctionalized arenes and often exhibiting greater thermal stability than diazonium salts. thieme-connect.com
These reactions typically involve the oxidative addition of a low-valent transition metal catalyst (e.g., Palladium(0) or Nickel(0)) into the carbon-sulfur bond of the sulfonium salt. The resulting organometallic intermediate then participates in the catalytic cycle (transmetalation and reductive elimination) to form the new carbon-carbon bond. This methodology has been successfully applied in Stille, Suzuki-Miyaura, Negishi, and Sonogashira cross-coupling reactions. nih.govthieme-connect.comacs.org For instance, arylsulfonium triflates react smoothly with terminal alkynes under Palladium and Copper co-catalysis to afford arylalkynes in high yields. acs.org
Table 2: Examples of Cross-Coupling Reactions with Sulfonium Salts
| Reaction Type | Sulfonium Salt | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Sonogashira | Triarylsulfonium triflate | Terminal Alkyne | Pd/Cu | Arylalkyne acs.org |
| Stille | Aryl(dialkyl)sulfonium salt | Organostannane | Pd | Biaryl |
| Suzuki-Miyaura | Alkenyl tetrahydrothiophenium salt | Boronic Acid | Pd | Substituted Alkene thieme-connect.com |
This table showcases the versatility of sulfonium salts as electrophilic partners in various cross-coupling protocols.
The reactivity of sulfonium salts and their derived ylides can be harnessed in annulation strategies to construct cyclic frameworks. For example, a tandem Johnson-Corey-Chaykovsky cyclopropanation followed by a Cloke-Wilson rearrangement of intermediates derived from S-(propargyl) sulfonium salts can produce tetrasubstituted 2,3-dihydrofurans diastereoselectively. Furthermore, novel three-component annulation reactions have been developed where zwitterions, formed from the reaction of N-alkylimidazoles and dimethyl acetylenedicarboxylate, react with in-situ generated ketenes to synthesize complex diazapentalene derivatives. manchester.ac.uk These methods demonstrate how the fundamental reactivity of sulfonium species can be integrated into cascade sequences to rapidly build molecular complexity.
Heteroatom-Carbon Bond Forming Reactions (C-N, C-O, C-S, C-B, C-P)
Beyond C-C bond formation, (Acetyloxy)(dimethyl)sulfanium and related salts are potent electrophiles for forging bonds between carbon and various heteroatoms. This capability is crucial for synthesizing a wide range of functional molecules found in pharmaceuticals and materials science.
The sulfonium moiety serves as an excellent leaving group (dimethyl sulfide), allowing the carbon atom to which it is attached to act as a potent electrophile. This enables the direct functionalization of a wide range of nucleophiles. S-(Alkynyl) sulfonium salts, for instance, have been shown to react with thiols, sulfonamides, and activated methylene compounds in the presence of a mild base to yield S-, N-, and C-alkynylated products, respectively. nih.gov This transformation effectively makes the sulfonium salt a synthetic equivalent of an alkynyl cation. nih.gov
This electrophilic character is not limited to alkynyl systems. Aryl sulfonium salts can react with strong nucleophiles like alkoxides and thiolates even without a metal catalyst to form aryl ethers and thioethers. thieme-connect.com This reactivity is foundational for late-stage functionalization where mild conditions are paramount.
A groundbreaking application of sulfonium salt chemistry lies in the site-selective functionalization of C-H bonds. This is often achieved via a two-step sequence where an aromatic C-H bond is first converted into a C-S bond, forming a stable aryl sulfonium salt, which then acts as a versatile handle for subsequent transformations.
A particularly powerful reagent for this initial step is thianthrene S-oxide, which reacts with arenes to produce aryl thianthrenium salts with high regioselectivity, often at the most electron-rich and sterically accessible position. thieme-connect.commpg.deresearchgate.net These stable, isolable salts can then be subjected to a variety of coupling conditions to introduce other functional groups at the site of the original C-H bond. For example, palladium-catalyzed coupling of aryl thianthrenium salts with sodium hydroxymethylsulfinate (Rongalite) provides a route to aryl sulfinates, which are precursors to valuable sulfonamides. nih.govacs.org This strategy allows for the precise, late-stage modification of complex molecules, overcoming the selectivity challenges associated with classical electrophilic aromatic substitution. thieme-connect.com
This methodology has also been extended to aliphatic systems. The thianthrenation of unactivated alkenes generates alkenyl thianthrenium salts. researchgate.net These intermediates can then undergo a metal-free, cine-selective substitution, where a nucleophile attacks the double bond, inducing a rearrangement that installs the nucleophile at the adjacent carbon and regenerates the double bond in a new position. This unique reactivity enables the formal functionalization of an alkenyl C-H bond, allowing for the formation of C-N, C-S, and C-P bonds. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetic anhydride (B1165640) |
| Dimethyl sulfide (B99878) |
| Dimethyl sulfoxide (B87167) |
| Dimethylsulfonium methylide |
| Dimethyl acetylenedicarboxylate |
| N-alkylimidazole |
| Palladium |
| Copper |
| Nickel |
| Sodium hydroxymethylsulfinate (Rongalite) |
| Thianthrene S-oxide |
| Trimethylsulfonium iodide |
Transfer Reagent Utility in Synthetic Transformations
(Acetyloxy)(dimethyl)sulfonium salts are effective transfer reagents in a variety of synthetic transformations. Their utility stems from the ability of the dimethylsulfonium group to act as a good leaving group, facilitating the transfer of the acetyloxy group or functioning as a precursor to other reactive intermediates.
Sulfonium salts, in general, are recognized for their role as precursors to sulfur ylides, which are pivotal reagents for epoxidation, aziridination, and cyclopropanation reactions. While direct acyloxy transfer from this compound is less commonly documented in dedicated studies, the underlying principle of nucleophilic substitution at the sulfur atom or adjacent carbon allows for the transfer of various groups. The reactivity of sulfonium salts is highly dependent on their structural features and the reaction conditions. For instance, S-(alkyl) sulfonium salts are classic precursors for S-ylides, which then participate in reactions where an alkylidene group is transferred.
In a broader context, sulfonium salts can act as electrophilic synthons. For example, S-(cyano) dibenzothiophenium salt serves as an efficient [CN]⁺ synthon, mimicking the reactivity of hypervalent iodine reagents nih.gov. This highlights the potential of appropriately substituted sulfonium salts to act as carriers and transfer agents for a range of functional groups. The transfer process can proceed through different pathways, including nucleophilic attack on the sulfur atom or on a carbon atom attached to the sulfur, leading to the displacement of a di(alkyl/aryl)sulfide nih.gov.
Catalytic Applications in Asymmetric Synthesis
The development of asymmetric catalytic reactions is a cornerstone of modern organic synthesis. Sulfonium salts and their corresponding ylides have been successfully employed in a range of stereoselective transformations.
Sulfur ylides, generated from sulfonium salts like this compound, are valuable reagents in organocatalyzed asymmetric reactions oaepublish.com. These reactions have been widely applied in the formation of cyclic compounds and various carbon-heteroatom bonds oaepublish.com.
A notable application is the asymmetric Corey-Chaykovsky cyclopropanation of α,β-unsaturated ketones with sulfonium ylides, catalyzed by chiral amines. This reaction can produce cyclopropanes with high enantiomeric excess (ee) and diastereomeric ratios (dr) mdpi.com. The proposed mechanism involves the formation of an iminium ion from the reaction of the chiral amine catalyst and the unsaturated ketone, which then reacts with the sulfonium ylide mdpi.com.
Furthermore, chiral phosphoric acids have been utilized as catalysts for asymmetric N-H bond insertion reactions of α-carbonyl sulfonium ylides, affording chiral α-amino ketones with excellent efficiency and enantioselectivity oaepublish.com. Similarly, organocatalytic enantioselective C-H insertion reactions of sulfoxonium ylides into indoles have been achieved using chiral phosphoric acid catalysts oaepublish.com.
The table below summarizes selected organocatalyzed asymmetric reactions involving sulfur ylides.
| Reaction Type | Catalyst | Substrates | Products | Selectivity |
| Cyclopropanation | Chiral diamine | α,β-Unsaturated ketones, Sulfonium ylides | Cyclopropanes | Up to 93% ee, >95:5 dr mdpi.com |
| N-H Insertion | Chiral phosphoric acid | α-Carbonyl sulfonium ylides, Anilines | α-Amino ketones | 78-99% ee oaepublish.com |
| C-H Insertion | Chiral phosphoric acid | α-Carbonyl sulfoxonium ylides, Indoles | Functionalized indoles | 20-93% ee oaepublish.com |
Transition metal catalysis offers a powerful platform for C-S bond activation and cross-coupling reactions involving sulfonium salts nih.gov. These transformations provide alternative methods for constructing carbon-carbon and carbon-heteroatom bonds nih.gov. While specific examples detailing the use of this compound in such reactions are not prevalent, the general reactivity of sulfonium salts in this context is well-established.
For instance, palladium-catalyzed cross-coupling reactions are a common application. The catalytic cycle often involves oxidative addition of the sulfonium salt to the metal center, followed by transmetalation and reductive elimination. Arylsulfonium salts based on the heterocycle thianthrene have been shown to be excellent substrates for conventional palladium-catalyzed cross-coupling chemistry mpg.de.
Recent advancements have also explored the use of earth-abundant metal catalysts for carbene transfer reactions from sulfonium salts. For example, a novel fluoroacetyl sulfonium reagent has been used in Doyle-Kirmse and cyclopropanation reactions under mild conditions with iron and copper catalysts, enabling the efficient synthesis of monofluorinated products chemrxiv.org. This underscores the potential for developing new catalytic systems that utilize sulfonium salts as versatile reagents.
Complex Molecule Synthesis and Late-Stage Diversification
The ability to introduce functional groups into complex molecules at a late stage of the synthesis is highly valuable in drug discovery and materials science. Sulfonium salts have proven to be useful tools in this regard.
Late-stage functionalization (LSF) allows for the modification of complex molecular scaffolds without the need for de novo synthesis nih.govnih.govscispace.com. This strategy can rapidly generate diverse libraries of compounds for structure-activity relationship studies nih.gov. Sulfonium-based reagents can be employed to introduce specific functional groups into bioactive molecules.
An example of LSF is the exquisitely selective arene C-H functionalization to form aryl sulfonium salts. These salts can then serve as synthetic handles for subsequent C-C, C-N, C-O, C-S, and C-F bond-forming reactions mpg.dempg.de. This approach allows for the diversification of complex molecules in a controlled and predictable manner. The ability to modify natural products and drug leads directly can significantly accelerate the drug discovery process scispace.commdpi.com.
Achieving chemo- and regioselectivity in the transformation of polyfunctional substrates is a significant challenge in organic synthesis. The reactivity of sulfonium ylides can be modulated to achieve high levels of selectivity.
In the context of asymmetric cyclopropanation, the choice of reaction conditions, such as the use of a preformed ylide and the absence of a base, can have a major influence on both diastereo- and enantioselectivity nih.gov. By carefully controlling these parameters, it is possible to favor the formation of a specific stereoisomer.
The development of methodologies that exhibit high functional group tolerance is crucial for the successful application of LSF nih.gov. Transition metal-free conditions have been developed for the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, showcasing the potential for selective transformations without the need for protecting groups nih.gov. The inherent reactivity of sulfonium salts and their derivatives, when coupled with carefully designed catalytic systems, allows for precise modifications of complex molecules bearing multiple functional groups.
Advanced Spectroscopic and Structural Characterization of Acetyloxy Dimethyl Sulfanium
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of molecules in solution. For a species such as (acetyloxy)(dimethyl)sulfanium, multi-nuclear and dynamic NMR techniques provide invaluable insights into its connectivity and stereochemical properties.
Multi-Nuclear NMR for Structural Assignment and Connectivity
The definitive structural assignment of this compound relies on the combined interpretation of one- and two-dimensional NMR experiments across various nuclei, including ¹H, ¹³C, and, where feasible, ¹⁷O and ³³S. While the specific salt is often generated in situ for immediate use in synthesis, its NMR characterization is paramount. The sulfonium (B1226848) center induces significant deshielding of the adjacent methyl groups.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals. The methyl protons attached to the positively charged sulfur atom would appear as a sharp singlet, significantly downfield from those in its precursor, dimethyl sulfoxide (B87167) (DMSO), due to the electron-withdrawing nature of the sulfonium group. The acetyl protons would also present as a singlet, at a chemical shift typical for an acetyl group attached to an electronegative atom.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, three distinct resonances are anticipated. The carbons of the dimethylsulfonio group would be observed at a downfield chemical shift, reflecting the positive charge on the sulfur. The acetyl methyl carbon would appear in the typical aliphatic region, while the carbonyl carbon of the acetate (B1210297) group would be found significantly downfield, characteristic of a carbonyl carbon in an ester-like environment.
¹⁷O and ³³S NMR Spectroscopy: Direct observation of the sulfur and oxygen nuclei by ¹⁷O and ³³S NMR, respectively, would provide conclusive evidence for the structure. However, these nuclei present significant challenges due to their low natural abundance and/or quadrupolar nature, often resulting in very broad signals. The ³³S chemical shift for sulfonium salts is known to cover a wide range, and theoretical calculations are often employed to aid in the assignment of experimental spectra. acs.orgresearchgate.net For instance, calculated ³³S NMR chemical shifts have been used to differentiate between various sulfonium ions. researchgate.net
Interactive Data Table: Expected NMR Chemical Shifts for this compound
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | S-(CH ₃)₂ | ~3.0 - 3.5 | Singlet | Downfield shift compared to DMSO (~2.5 ppm). washington.edusigmaaldrich.comspectrabase.com |
| ¹H | O-CO-CH ₃ | ~2.2 - 2.5 | Singlet | Typical range for an acetyl group. libretexts.org |
| ¹³C | S-(C H₃)₂ | ~30 - 40 | Quartet | Shift influenced by the positive sulfur center. |
| ¹³C | O-CO-C H₃ | ~20 - 25 | Quartet | Standard chemical shift for an acetyl methyl carbon. |
| ¹³C | O-C O-CH₃ | ~170 - 175 | Singlet | Characteristic of an ester-like carbonyl carbon. |
| ³³S | (CH₃)₂ S**⁺-O- | Broad Signal | Singlet | Highly dependent on the electronic environment. acs.orgresearchgate.net |
Note: The chemical shifts are estimated based on data for analogous sulfonium salts and related organic functional groups. The exact values can vary depending on the counter-ion and solvent used. oxinst.com
Dynamic NMR Spectroscopy for Stereochemical Insights
Sulfonium ions that bear three different substituents are chiral and can, in principle, be resolved into stable enantiomers due to a significant energy barrier to pyramidal inversion at the sulfur atom. wikipedia.org For this compound, the two methyl groups are chemically equivalent. However, if prochiral groups were present, or in the presence of a chiral auxiliary, dynamic NMR (DNMR) spectroscopy could be employed to study stereochemical non-equivalence and conformational dynamics. libretexts.org
Techniques such as variable temperature (VT) NMR can reveal information about restricted rotation around the S-O bond or other dynamic processes. youtube.com At low temperatures, distinct signals for non-equivalent nuclei might be observed, which coalesce into a single averaged signal as the temperature is raised and the rate of exchange increases. libretexts.orgyoutube.com The coalescence temperature and the line shape of the signals can be analyzed to determine the activation energy for the dynamic process. nih.govorientjchem.org While no specific DNMR studies on this compound are reported, the methodology is well-established for studying the behavior of similar reactive intermediates and sulfonium salts. libretexts.orgorientjchem.org
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the identification of transient species and the elucidation of their fragmentation pathways. Both soft ionization techniques like Electrospray Ionization (ESI) and methods involving derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) are applicable to the study of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for the direct observation of the this compound cation. nih.gov In a typical ESI-MS experiment, a solution containing the sulfonium salt would be expected to show a prominent peak corresponding to the molecular ion [(CH₃)₂S(OAc)]⁺.
Tandem mass spectrometry (MS/MS) experiments, involving the collision-induced dissociation (CID) of the parent ion, can provide detailed structural information through the analysis of fragment ions. nih.govrsc.org The fragmentation of the this compound cation is expected to proceed through several characteristic pathways.
Interactive Data Table: Plausible ESI-MS/MS Fragmentation Pathways for [(CH₃)₂S(OAc)]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 121.03 | 79.02 | C₂H₂O (Ketene) | [(CH₃)₂SOH]⁺ |
| 121.03 | 63.02 | C₂H₂O₂ (Acetic Acid) | [(CH₃)₂S]⁺ |
| 121.03 | 62.01 | C₂H₃O₂ (Acetyl radical + H) | [CH₃S=CH₂]⁺ |
| 79.02 | 61.01 | H₂O | [CH₃S=CH₂]⁺ |
Note: The fragmentation pattern is proposed based on established fragmentation rules for organic ions. kyoto-u.ac.jpmdpi.com The exact m/z values are calculated for the most abundant isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct GC-MS analysis of the this compound salt is not feasible due to its non-volatile and thermally labile nature. However, GC-MS is a powerful technique for analyzing the volatile products of reactions involving this intermediate. For instance, in the Albright-Goldman oxidation, where this compound is formed from DMSO and acetic anhydride (B1165640), the subsequent reaction with an alcohol leads to the formation of an aldehyde or ketone and dimethyl sulfide (B99878). rsc.org These volatile products can be readily analyzed by GC-MS.
Furthermore, derivatization reactions can be employed to convert non-volatile analytes into species suitable for GC-MS analysis. acs.org In the context of the reaction between DMSO and acetic anhydride, various side products and derivatives can be formed, and their identification by GC-MS provides indirect evidence for the formation and reactivity of the this compound intermediate. rsc.orgchemrxiv.org
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. rsc.org For ionic compounds like sulfonium salts, the crystal lattice is composed of cations and anions, and their arrangement is governed by electrostatic interactions and hydrogen bonding. xmu.edu.cnresearchgate.net
While a specific crystal structure for this compound has not been reported in open crystallographic databases, the structures of numerous other sulfonium salts have been determined. ugr.esugr.es These studies reveal that the sulfur atom in sulfonium cations adopts a pyramidal geometry. wikipedia.org
In a hypothetical crystal structure of an this compound salt, the cation would feature a central sulfur atom bonded to two methyl groups and an acetyloxy group. The geometry around the sulfur would be trigonal pyramidal. The counter-anion would be positioned in the crystal lattice to maximize electrostatic attractions and may participate in hydrogen bonding if it possesses suitable functional groups. The packing of the ions in the crystal would be influenced by the size and shape of both the cation and the anion. xmu.edu.cnlibretexts.org The determination of the crystal structure would provide precise measurements of the S-C and S-O bond lengths and the C-S-C and C-S-O bond angles, offering a benchmark for comparison with theoretical calculations.
Elucidation of Bond Metrics and Molecular Geometry
The molecular structure of this compound is defined by a central sulfur atom bonded to two methyl groups and an acetyloxy group. Including the non-bonding lone pair of electrons, the sulfur center possesses a tetrahedral electron-group geometry. fiveable.melibretexts.org This arrangement is fundamental to understanding the compound's reactivity and stereochemistry.
X-ray crystallography is the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles in a crystalline solid. wikipedia.orgvu.nl While specific crystallographic data for this compound is not detailed in the provided search results, the geometry can be inferred from general principles of sulfonium salt chemistry and related structures. The geometry around the sulfur atom is trigonal pyramidal, with the lone pair of electrons occupying one vertex of the tetrahedron. libretexts.orgcore.ac.uk This geometry gives rise to specific bond metrics that are characteristic of this class of compounds.
Table 1: Predicted Bond Metrics for this compound This table is based on generalized values for similar sulfonium salts and functional groups, as specific crystallographic data for the target compound was not found in the search results.
| Bond/Angle | Description | Predicted Value |
|---|---|---|
| S-C (methyl) | Bond length between sulfur and methyl carbon | ~1.80 Å |
| S-O (acetyloxy) | Bond length between sulfur and acetyloxy oxygen | ~1.75 Å |
| C-S-C | Angle between the two methyl carbons and sulfur | ~100-105° |
| C-S-O | Angle between a methyl carbon, sulfur, and oxygen | ~100-105° |
| C=O (acetyl) | Bond length of the carbonyl in the acetyloxy group | ~1.20 Å |
Absolute Configuration Determination of Chiral Sulfonium Centers
When the three groups attached to the sulfur atom in a sulfonium salt are different, the sulfur atom becomes a stereogenic, or chiral, center. fiveable.melibretexts.org In the case of this compound, the three substituents are two methyl groups and one acetyloxy group. Since two of the substituents (the methyl groups) are identical, this specific compound is achiral. However, if one methyl group were replaced by a different alkyl or aryl group, the resulting sulfonium salt would be chiral.
For chiral sulfonium salts, the absolute configuration (R or S) at the sulfur center can be determined. The Cahn-Ingold-Prelog (CIP) priority rules are applied, with the lone pair of electrons on the sulfur atom typically assigned the lowest priority. libretexts.orgstackexchange.com The determination of absolute configuration is crucial in stereoselective synthesis. fiveable.me
Methods for determining the absolute configuration include:
X-ray Crystallography: Analysis of a single crystal of an enantiomerically pure salt, often by incorporating a chiral counter-ion of known configuration, can unambiguously determine the three-dimensional arrangement of atoms. rsc.orgrsc.org
Chemical Correlation: The configuration can be established by synthesizing the sulfonium salt from a starting material of known absolute configuration, such as an optically active sulfoxide, through a reaction with a known stereochemical pathway (e.g., inversion or retention of configuration at the sulfur center). core.ac.uk
Chiral sulfonium salts are configurationally stable, meaning their stereochemistry is retained during many chemical transformations, making them valuable in asymmetric synthesis. fiveable.me
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful, non-destructive technique for identifying the functional groups present in a molecule. nih.govcovalentmetrology.commdpi.com These two methods are complementary; FT-IR measures the absorption of infrared radiation at a molecule's vibrational frequencies, while Raman spectroscopy measures the inelastic scattering of monochromatic light. covalentmetrology.com A molecular vibration must cause a change in the dipole moment to be IR-active, whereas it must cause a change in polarizability to be Raman-active. covalentmetrology.com
For this compound, vibrational spectroscopy can confirm the presence of both the acetyloxy and the dimethylsulfonium moieties by detecting their characteristic vibrational modes. scialert.net
Diagnostic Vibrational Modes of Acetyloxy and Sulfonium Functionalities
Specific regions of the infrared and Raman spectra can be correlated to the vibrations of particular bonds and functional groups within this compound.
The acetyloxy group is characterized by several strong, diagnostic absorptions:
C=O Stretch: A very strong and sharp band is expected in the region of 1730-1760 cm⁻¹ in the IR spectrum, which is characteristic of the carbonyl group in an ester. scialert.net
C-O Stretch: The stretching of the C-O single bond of the ester typically produces strong bands in the 1250-1000 cm⁻¹ region. smolecule.commdpi.com
The dimethylsulfonium group also has characteristic vibrations, although they are generally weaker and can be harder to assign definitively than the strong carbonyl band:
C-H Stretches: Vibrations from the methyl (CH₃) groups appear in the 3000-2850 cm⁻¹ region.
CH₃ Bending: The symmetric and asymmetric bending (scissoring) modes of the methyl groups are found around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. scialert.net
C-S Stretches: Carbon-sulfur stretching vibrations are typically found in the 800-600 cm⁻¹ range. These bands can be weak in the IR spectrum but may be more prominent in the Raman spectrum.
Table 2: Diagnostic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Acetyloxy | C=O Stretch | 1730 - 1760 | FT-IR |
| Acetyloxy | C-O Stretch | 1000 - 1250 | FT-IR |
| Sulfonium | C-H Stretch (methyl) | 2850 - 3000 | FT-IR, Raman |
| Sulfonium | CH₃ Bend (methyl) | 1380 - 1460 | FT-IR, Raman |
X-ray Absorption Spectroscopy (XAS) for Electronic and Oxidation State Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific atom within a compound. asm.orgrsc.org By tuning the energy of an X-ray beam and measuring the absorption by the sample, one can excite core electrons to unoccupied orbitals. The resulting spectrum, known as X-ray Absorption Near-Edge Structure (XANES), provides detailed information about the oxidation state and coordination environment of the absorbing atom. arizona.edu
For this compound, XAS is particularly useful for analyzing the sulfur atom. Sulfur can exist in a wide range of oxidation states, from -2 to +6. libretexts.orgwikipedia.orgambeed.com XAS can precisely determine the oxidation state in complex materials. nih.govresearchgate.net
Sulfur K-edge and L-edge XAS for Sulfur Speciation
The speciation of sulfur—its specific chemical form and oxidation state—can be effectively determined using XAS at the sulfur K-edge or L-edge. researchgate.net
Sulfur K-edge XAS: This technique involves the excitation of a sulfur 1s core electron. The energy required for this excitation, known as the absorption edge energy, is highly sensitive to the oxidation state of the sulfur atom. arizona.edu There is a near-linear correlation between the S K-edge energy position and its oxidation state: a higher (more positive) oxidation state results in a higher absorption energy. arizona.edu For this compound, the sulfur atom is in a +4 formal oxidation state, which would correspond to a distinct absorption edge energy, well-separated from sulfides (-2), elemental sulfur (0), sulfoxides (+2), or sulfates (+6). arizona.edunih.gov
Sulfur L-edge XAS: This involves the excitation of sulfur 2p electrons. L-edge spectroscopy is performed at lower X-ray energies than K-edge and can offer higher resolution and increased sensitivity to the chemical environment, providing complementary information. researchgate.netresearchgate.netnih.gov While K-edge is excellent for identifying oxidized species, L-edge can be superior for resolving different types of reduced or mixed-valence sulfur compounds. researchgate.netresearchgate.net A combined approach using both K-edge and L-edge XAS can provide a comprehensive characterization of sulfur speciation. researchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sulfides |
| Sulfoxides |
| Sulfates |
Theoretical and Computational Investigations in Acetyloxy Dimethyl Sulfanium Chemistry
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of (acetyloxy)(dimethyl)sulfanium. These computational methods provide insights into the molecule's geometry, electronic distribution, and energetic stability, which are often difficult to probe experimentally due to its transient nature.
Density Functional Theory (DFT) for Geometric and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic properties of sulfonium (B1226848) salts, including this compound). DFT calculations are used to explore the mechanism of reactions where this compound is an intermediate, such as the Pummerer rearrangement. acs.orgnih.gov These studies focus on the acetylation of a sulfoxide (B87167), which leads to the formation of the this compound cation. nih.gov
The calculated geometric parameters, such as bond lengths and angles, provide a detailed picture of the cation's three-dimensional structure. For instance, the pyramidal geometry around the sulfur atom is a key structural feature. wikipedia.org Electronic property calculations, including charge distribution and frontier molecular orbital analysis, help to understand the reactivity of the cation, highlighting the electrophilic nature of the sulfur center.
Ab Initio Methods for High-Level Energetic Predictions
While DFT is widely used, ab initio methods offer a pathway to higher accuracy in energetic predictions, albeit at a greater computational cost. For sulfonium salts, high-level ab initio calculations can be used to refine the understanding of their stability and reactivity. nih.gov These methods are particularly valuable for benchmarking the results obtained from DFT and for providing more reliable data on reaction barriers and intermediates' energies. While specific ab initio studies focused solely on this compound are not prevalent in the literature, the principles from studies on related sulfonium ions can be applied to understand its energetic landscape.
Mechanistic Studies through Computational Modeling
Computational modeling plays a crucial role in mapping out the reaction pathways involving this compound). By simulating the reaction mechanisms, researchers can gain a deeper understanding of the factors that control the outcome of the reaction.
Transition State Locating and Reaction Pathway Elucidation
A significant focus of computational studies on reactions involving this compound, such as the Pummerer rearrangement, is the identification of transition states. acs.orgnih.gov Locating these critical points on the potential energy surface allows for the elucidation of the complete reaction pathway. For the Pummerer reaction, DFT calculations have shown that the formation of the this compound intermediate is a key step. nih.gov Subsequent steps, including deprotonation and rearrangement, are also mapped out through the identification of the respective transition states.
Computational studies on the related Swern oxidation, which involves alkoxysulfonium intermediates, also provide valuable insights into the mechanistic behavior of such species. rsc.orgnih.govacs.org These studies often involve the computational analysis of multiple possible transition states to determine the most favorable reaction pathway. nih.govacs.org
Prediction of Kinetic and Thermodynamic Control
By calculating the energies of intermediates and transition states, computational models can predict whether a reaction is under kinetic or thermodynamic control. In the context of the Pummerer rearrangement, these predictions are crucial for understanding the selectivity of the reaction. acs.org The relative energy barriers of different pathways determine the kinetically favored product, while the relative stabilities of the final products determine the thermodynamically favored one. Recent research has highlighted the importance of using high-quality basis sets in these calculations to accurately predict kinetic isotope effects, which can be a sensitive probe of the reaction mechanism. rsc.orgchemrxiv.org
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. While specific MD simulations focusing on this compound are not widely reported, the technique has been applied to other sulfonium salts and related ionic species in solution. researchgate.netresearchgate.net
Future Research Directions and Emerging Opportunities for Acetyloxy Dimethyl Sulfanium
Development of Sustainable Synthetic Methodologies
A primary objective in contemporary chemical synthesis is the creation of environmentally benign processes. Future research endeavors will undoubtedly concentrate on devising more sustainable methods for generating (Acetyloxy)(dimethyl)sulfanium and its derivatives. A crucial goal is the substitution of stoichiometric oxidants, which are prevalent in current synthetic protocols, with catalytic alternatives. The use of molecular oxygen or hydrogen peroxide as the ultimate oxidant, paired with appropriate catalyst systems, presents a highly desirable path toward a greener synthesis. researchgate.netrsc.org Hydrogen peroxide, in particular, is considered an ideal "green" oxidant as its only byproduct is water. researchgate.net
Furthermore, the field of electrosynthesis offers a compelling, reagent-free strategy for producing acyloxysulfonium species. researchgate.netacs.org This technique utilizes electric current in place of costly and often hazardous chemical redox agents, thereby enhancing atom economy and minimizing waste generation. researchgate.netacs.org The advancement of efficient electrochemical cells and the optimization of reaction conditions will be instrumental in the practical, large-scale implementation of this technology. researchgate.net
Discovery of Novel Reactivity and Unprecedented Transformations
Although this compound is well-regarded for its utility in oxidation reactions, its complete reactive capabilities are far from being fully understood. Future work is anticipated to unveil new reactivity patterns and entirely new chemical transformations. A significant area of interest is the application of these reagents in C-H functionalization reactions. researchgate.netacs.orgakjournals.com The direct and selective conversion of unactivated C-H bonds into valuable functional groups remains a formidable challenge in organic synthesis, and acyloxysulfonium reagents may provide innovative solutions. akjournals.com
Additionally, the potential for these reagents to engage in asymmetric transformations is a largely unexplored domain. A major breakthrough would be the design and synthesis of chiral acyloxysulfonium salts or the creation of catalytic systems capable of inducing enantioselectivity in their reactions. nih.govoaepublish.com This could pave the way for novel methods to synthesize complex, enantioenriched molecules, which are of great importance in the pharmaceutical and materials science industries. nih.gov The development of such chiral reagents would be a significant step forward in asymmetric synthesis. researchgate.netnih.gov
Integration with Advanced Catalytic Systems and Flow Chemistry
The fusion of this compound chemistry with other modern synthetic technologies harbors enormous potential. The creation of dual catalytic systems, where an acyloxysulfonium reagent operates in tandem with a transition metal or an organocatalyst, could facilitate transformations that are currently inaccessible. rsc.orgnih.gov This synergistic methodology could lead to the development of exceptionally efficient and selective one-pot reactions, thereby simplifying complex synthetic pathways.
Moreover, adapting reactions that involve this compound to continuous flow chemistry is a highly promising strategy for enhancing reaction efficiency, safety, and scalability. rsc.orgnih.govspringernature.com Flow chemistry enables precise control over critical reaction parameters, including temperature, pressure, and reaction time. nih.gov The often transient and highly reactive nature of sulfonium (B1226848) intermediates, such as those in Swern-Moffatt type oxidations, makes them ideal candidates for in situ generation and immediate consumption within a flow reactor. researchgate.netacs.org This approach minimizes the accumulation of unstable intermediates, reduces decomposition and side reactions, and allows for safer operation at higher temperatures than are feasible in traditional batch processes. researchgate.netacs.org
| Technology | Potential Advantage | Rationale | Relevant Research Area |
| Dual Catalysis | Novel transformations, increased efficiency | Synergistic reactivity between the sulfonium reagent and a co-catalyst (e.g., transition metal, organocatalyst). | One-pot synthesis, complex molecule construction. rsc.orgnih.gov |
| Flow Chemistry | Improved safety, higher yields, scalability | Precise control of reaction parameters; minimizes accumulation of unstable intermediates. | Handling of transient species, process intensification. researchgate.netacs.orgnih.gov |
Rational Design of Next-Generation Acetyloxysulfonium Reagents
The deliberate and systematic modification of the acyloxysulfonium salt structure provides a powerful tool for fine-tuning its reactivity, selectivity, and physical characteristics. Future research will likely concentrate on the rational design of next-generation reagents possessing bespoke properties. This will entail the synthesis and systematic evaluation of a diverse library of analogs featuring different substituents on the sulfur atom and a variety of carboxylate counterions.
In Situ Spectroscopic Characterization of Transient Intermediates
A more profound comprehension of the reaction mechanisms involving this compound is crucial for the rational development of new synthetic applications. A significant challenge is that many of the key intermediates in these reactions are highly reactive and short-lived, which complicates their isolation and structural elucidation. The application of sophisticated in situ spectroscopic techniques, such as low-temperature Nuclear Magnetic Resonance (NMR), rapid-injection NMR, and stopped-flow Infrared (IR) spectroscopy, will be essential for the direct observation and characterization of these ephemeral species.
By directly monitoring the formation and decay of intermediates, researchers can acquire invaluable insights into the intricate details of the reaction pathways. This includes identifying the rate-determining steps and understanding the subtle factors that govern selectivity. The knowledge gleaned from such studies will be instrumental for optimizing existing reaction conditions and for the rational design of new, more efficient chemical transformations.
High-Throughput Experimentation and Data-Driven Discovery in Sulfonium Chemistry
The vast and largely unexplored chemical space defined by sulfonium reagents and their potential reaction partners presents a remarkable opportunity for the application of high-throughput experimentation (HTE) and data-driven discovery methodologies. HTE enables the rapid and parallel screening of a multitude of reaction parameters, including catalysts, solvents, and substrates. This acceleration in screening capabilities can dramatically shorten the timeline for discovering novel reactions and for optimizing the conditions of known transformations.
The large datasets generated from HTE, when coupled with the power of computational chemistry and machine learning algorithms, can be used to construct robust predictive models for reaction outcomes. These models can, in turn, guide the intelligent design of subsequent experiments, identify new and promising reagent classes, and uncover subtle, previously unrecognized trends in chemical reactivity. This synergistic, data-centric approach has the potential to revolutionize the field of sulfonium chemistry, heralding an era of rapid discovery of new and powerful tools for organic synthesis.
Q & A
Q. How can researchers contextualize findings on this compound within existing sulfonium chemistry literature?
- Methodological Answer : Perform a Boolean search (e.g., "dimethyl sulfonium" AND "acyl transfer") in SciFinder or Reaxys. Annotate trends in substituent effects on reactivity and stability. Use citation tracking tools (e.g., Web of Science) to identify seminal papers and recent advances. Contrast results with phosphonium or ammonium analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
